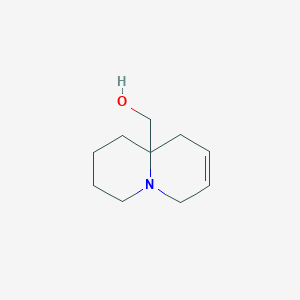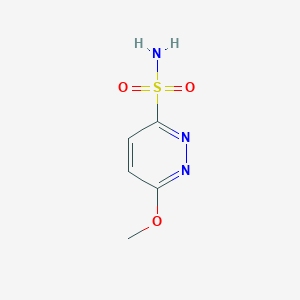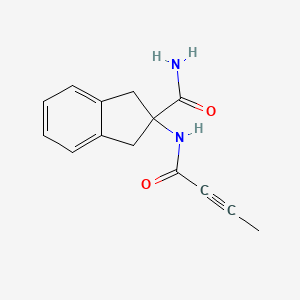![molecular formula C16H17ClFNO B2938658 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one CAS No. 1797875-03-6](/img/structure/B2938658.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a sophisticated organic compound commonly employed in scientific research for its distinctive chemical structure and diverse reactivity. The molecule comprises a bicyclic octane system with nitrogen substitution and a chloro-fluoro-phenyl group, making it a subject of interest in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one generally involves multiple steps, starting from commercially available precursors
Step 1: : The azabicyclo-octane core is synthesized via a Mannich reaction involving formaldehyde, a primary amine, and a carbonyl compound.
Step 2: : Introduction of the chloro and fluoro substituents to the phenyl ring is achieved through electrophilic aromatic substitution.
Step 3: : The two fragments are coupled using a catalytic hydrogenation process to afford the final compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and catalyst efficiency is critical. Catalytic processes often employ metal catalysts like palladium or platinum on carbon to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one undergoes several types of reactions:
Oxidation: : Catalyzed by oxidizing agents such as potassium permanganate, resulting in the formation of ketones or carboxylic acids.
Reduction: : Using reducing agents like lithium aluminium hydride, leading to alcohol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions facilitate functional group transformations.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride or sodium borohydride in ether.
Substitution: : Halogenating agents or nucleophiles such as hydroxide ions.
Major Products
The major products from these reactions include ketones, alcohols, and substituted derivatives, each varying based on the conditions and reagents used.
Scientific Research Applications
Chemistry
The compound is a valuable intermediate in organic synthesis due to its unique bicyclic structure, which offers diverse reactive sites for chemical transformations.
Biology
It serves as a building block in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry
Industrially, this compound finds applications in the manufacture of specialty chemicals and materials with specific physicochemical properties.
Mechanism of Action
The precise mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one depends on its specific use. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive binding.
Comparison with Similar Compounds
Comparison
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one stands out due to its unique azabicyclo-octane core, which is less common in similar compounds, enhancing its reactivity and versatility in synthetic applications.
Similar Compounds
Tropane derivatives
Bicyclic amine compounds
Chlorofluoroaromatic compounds
Each of these related compounds shares structural similarities but varies in their chemical reactivity and applications, highlighting the distinctiveness of the compound .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c17-14-5-2-6-15(18)13(14)9-10-16(20)19-11-3-1-4-12(19)8-7-11/h1-3,5-6,11-12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSITXZEQEKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
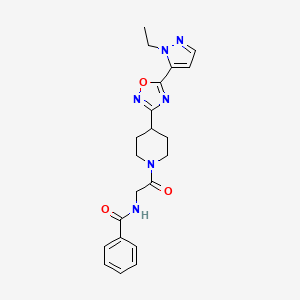
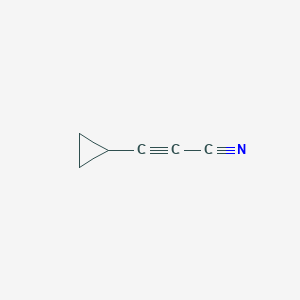
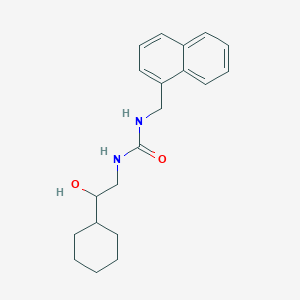
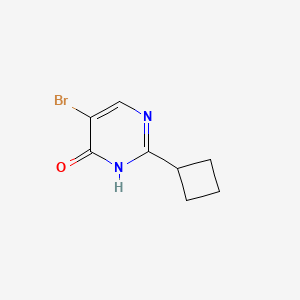
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
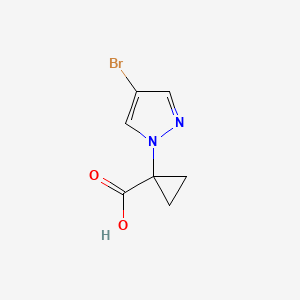
![1-(furan-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2938587.png)
![3-(naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2938589.png)
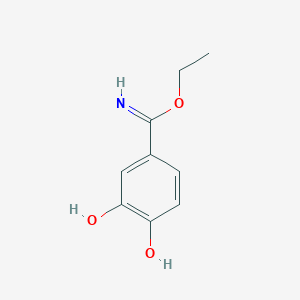
![methyl 3-({3-[(phenylcarbamoyl)oxy]cyclohexyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2938594.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)
